3-Cycloheptylpiperidine
Description
3-Cycloheptylpiperidine is a piperidine derivative characterized by a seven-membered cycloheptyl ring attached to the third position of the piperidine scaffold. Piperidine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and material science due to their versatile reactivity and ability to modulate biological activity .
The cycloheptyl group introduces steric bulk and enhanced lipophilicity compared to smaller cycloalkyl substituents (e.g., cyclohexyl or cyclopentyl), which may influence solubility, metabolic stability, and receptor binding. Such modifications are critical in drug design, where balancing hydrophobicity and bioavailability is essential .
Properties
IUPAC Name |
3-cycloheptylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-2-4-7-11(6-3-1)12-8-5-9-13-10-12/h11-13H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADBECODTIZGJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cycloheptylpiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptanone with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Cycloheptylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cycloheptyl group, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
3-Cycloheptylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Cycloheptylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The cycloheptyl group likely increases logP compared to cyclohexyl or cyclopentyl derivatives, impacting membrane permeability and metabolic stability .
- Steric Effects : Larger cycloalkyl groups (e.g., cycloheptyl) may hinder binding to compact enzymatic pockets but improve selectivity in certain targets.
- Solubility : Polar substituents like carboxylic acids (e.g., in 1-cyclopentylpiperidine-3-carboxylic acid) or oxetanes enhance aqueous solubility, counteracting the hydrophobicity of cycloalkyl groups .
Biological Activity
3-Cycloheptylpiperidine is a cyclic amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with a cycloheptyl substituent at the third position. Its unique structure allows for varied interactions with biological targets, which can lead to diverse pharmacological effects.
Antimicrobial Activity
Research indicates that certain piperidine derivatives exhibit antimicrobial properties. While direct studies on this compound are sparse, related compounds have demonstrated efficacy against various bacterial strains:
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 4PP-1 | 6.3 | Mycobacterium tuberculosis |
| 4PP-2 | 2.0 | Mycobacterium tuberculosis |
| 4PP-4 | 21 | E. coli |
These findings suggest that structural modifications to piperidine derivatives can enhance antimicrobial potency, indicating a potential pathway for developing new antimicrobial agents based on the this compound scaffold .
Neuropharmacological Effects
Studies involving similar piperidine structures have highlighted their role in modulating neurotransmitter systems:
- Dopaminergic System : Compounds with a piperidine core have been explored for their dopaminergic activity, which may influence mood and cognition.
- Glutamatergic System : As NMDA receptor antagonists, these compounds could provide therapeutic benefits in conditions characterized by excessive glutamate activity.
Case Studies
-
Case Study on Antimicrobial Activity :
A study screened a library of compounds against Mycobacterium tuberculosis, identifying several piperidine derivatives with promising activity. The relationship between structural modifications and biological efficacy was established through structure-activity relationship (SAR) analyses. -
Neuropharmacological Assessment :
In a pharmacological study, researchers evaluated the effects of various piperidine derivatives on cognitive function in animal models. Results indicated that specific modifications could enhance cognitive improvement, suggesting that this compound may possess similar properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
